![molecular formula C22H27Cl2NO2 B13972084 Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate CAS No. 77063-16-2](/img/structure/B13972084.png)
Phenethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Chlorambucil can be synthesized through a multi-step process involving the reaction of 4-aminophenylbutyric acid with 2-chloroethylamine hydrochloride . The reaction typically occurs in the presence of a base such as sodium hydroxide, which facilitates the formation of the bis(2-chloroethyl)amino group . The final product is purified through recrystallization or chromatography to obtain high purity Chlorambucil .
Industrial Production Methods
Industrial production of Chlorambucil involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions . The final product is subjected to rigorous quality control measures to ensure compliance with pharmaceutical standards .
化学反应分析
Types of Reactions
Chlorambucil undergoes several types of chemical reactions, including:
Oxidation: Chlorambucil can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the bis(2-chloroethyl)amino group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can react with the chloroethyl groups.
Major Products Formed
Oxidation: Various oxidized metabolites.
Reduction: Modified derivatives with reduced chloroethyl groups.
Substitution: Substituted products with different functional groups.
科学研究应用
Chlorambucil has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying alkylation reactions.
Biology: Investigated for its effects on DNA and cellular processes.
Medicine: Primarily used in chemotherapy for treating chronic lymphocytic leukemia and malignant lymphomas.
Industry: Employed in the development of new pharmaceuticals and chemical research.
作用机制
Chlorambucil exerts its effects through alkylation of DNA, leading to cross-linking and strand breaks . This disrupts DNA replication and transcription, ultimately causing cell death . The primary molecular targets are the guanine bases in DNA . The pathways involved include the induction of apoptosis and inhibition of cell proliferation .
相似化合物的比较
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Cyclophosphamide: A widely used alkylating agent with similar mechanisms of action.
Ifosfamide: Similar to Cyclophosphamide but with different pharmacokinetics.
Uniqueness of Chlorambucil
Chlorambucil is unique due to its relatively lower toxicity compared to other nitrogen mustards . It is also known for its oral bioavailability, making it convenient for patient administration .
属性
CAS 编号 |
77063-16-2 |
|---|---|
分子式 |
C22H27Cl2NO2 |
分子量 |
408.4 g/mol |
IUPAC 名称 |
2-phenylethyl 4-[4-[bis(2-chloroethyl)amino]phenyl]butanoate |
InChI |
InChI=1S/C22H27Cl2NO2/c23-14-16-25(17-15-24)21-11-9-20(10-12-21)7-4-8-22(26)27-18-13-19-5-2-1-3-6-19/h1-3,5-6,9-12H,4,7-8,13-18H2 |
InChI 键 |
KOUAMUDOBHPDIP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CCOC(=O)CCCC2=CC=C(C=C2)N(CCCl)CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Oxa-3-azabicyclo[2.2.2]octane-3-carbaldehyde](/img/structure/B13972002.png)
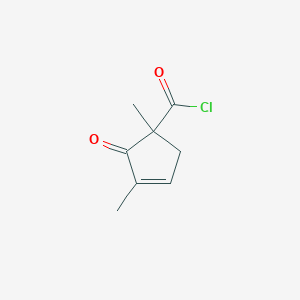
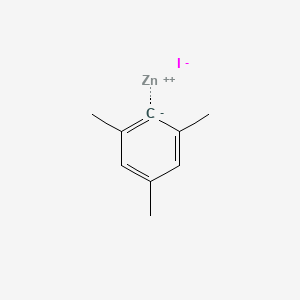
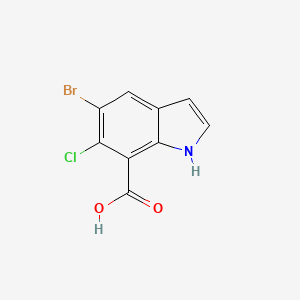
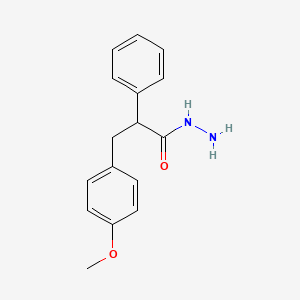
![1-Oxa-6-azaspiro[2.5]octa-4,7-diene-4-carboxamide](/img/structure/B13972028.png)
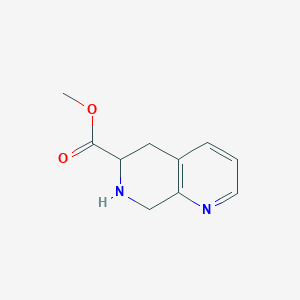

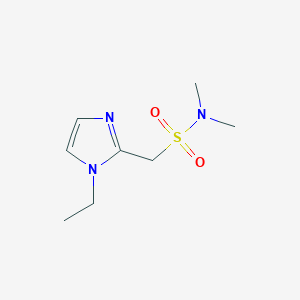
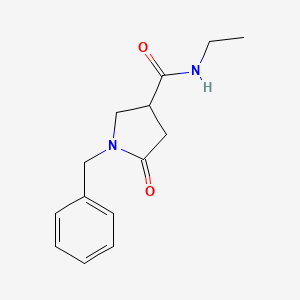
![6-(1-Hydroxy-1,3-dihydro-benzo[c][1,2]oxaborol-5-yloxy)-2-methoxy-nicotinonitrile](/img/structure/B13972069.png)
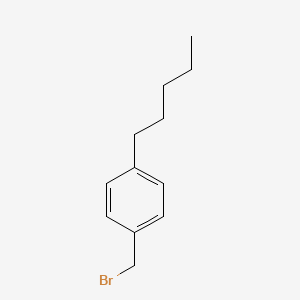
![tert-butyl (5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)carbamate](/img/structure/B13972078.png)
![(6-Methyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13972081.png)
